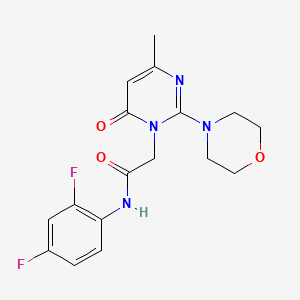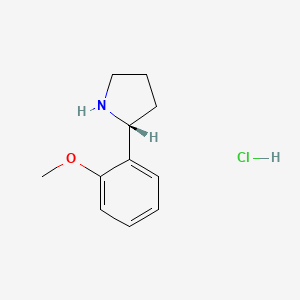![molecular formula C6H4F6N2O B2768432 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrazole CAS No. 2375258-69-6](/img/structure/B2768432.png)
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrazole” is a chemical compound with the CAS Number: 2375258-69-6 . It has a molecular weight of 234.1 . The IUPAC name for this compound is 1-(1,1,2-trifluoro-2-(trifluoromethoxy)ethyl)-1H-pyrazole . The InChI code for this compound is 1S/C6H4F6N2O/c7-4(15-6(10,11)12)5(8,9)14-3-1-2-13-14/h1-4H .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C6H4F6N2O/c7-4(15-6(10,11)12)5(8,9)14-3-1-2-13-14/h1-4H . This indicates that the compound contains six fluorine atoms, two nitrogen atoms, one oxygen atom, and four hydrogen atoms attached to a six-carbon backbone.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Applications De Recherche Scientifique
Antioxidant Activity
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]pyrazole, as part of the broader pyrazole derivatives, has been explored for various scientific applications including its potential antioxidant activities. Antioxidants are crucial in mitigating oxidative stress in biological systems, and pyrazole derivatives have shown promising antioxidant properties. Studies on analytical methods for determining antioxidant activity highlight the significance of understanding these properties for various applications, ranging from food engineering to medicine and pharmacy (Munteanu & Apetrei, 2021).
Antimicrobial and Anti-inflammatory Agents
The trifluoromethylpyrazoles, a category that includes compounds like this compound, have been the subject of significant attention for their anti-inflammatory and antibacterial properties. The positioning of the trifluoromethyl group plays a pivotal role in the activity profile of these compounds. Their potential as novel anti-inflammatory and antibacterial agents with minimal side effects has been extensively reviewed, covering literature from 2000 to 2015, indicating a broad area of application in medicinal chemistry (Kaur, Kumar, & Gupta, 2015).
Synthesis and Bioevaluation
The synthesis methods and bioevaluation of pyrazole derivatives, including this compound, have been reviewed, showcasing their importance in agrochemical and pharmaceutical activities. This includes the exploration of synthetic strategies and the biological activities found in pyrazole derivatives, highlighting their potential in creating compounds with antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).
Environmental Applications
In environmental science, the focus on polyfluoroalkyl chemicals, which includes fluorinated pyrazoles, pertains to their degradation and the assessment of their environmental impact. Research into the microbial degradation of these compounds has provided insights into their environmental fate, degradation pathways, and the potential formation of persistent pollutants. This area of study is crucial for evaluating the environmental safety and regulatory compliance of chemicals containing the pyrazole ring (Liu & Avendaño, 2013).
Safety and Hazards
Propriétés
IUPAC Name |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6N2O/c7-4(15-6(10,11)12)5(8,9)14-3-1-2-13-14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFCPNJJIXCLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(C(OC(F)(F)F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


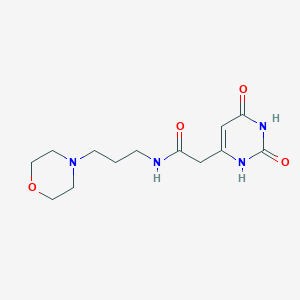

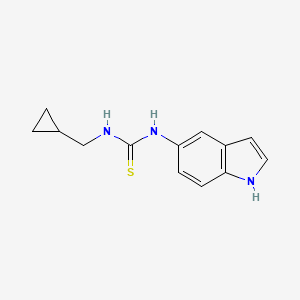
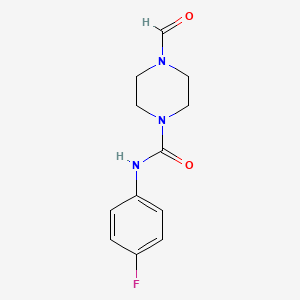
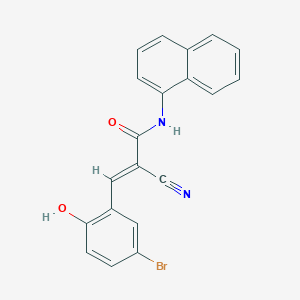

![(2S)-N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-(6-methoxynaphthalen-2-yl)propanamide](/img/structure/B2768365.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]benzenesulfonamide](/img/structure/B2768366.png)

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2768368.png)

